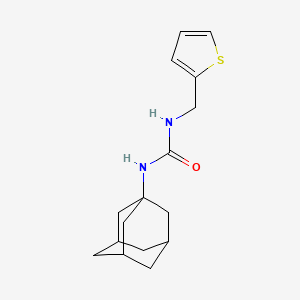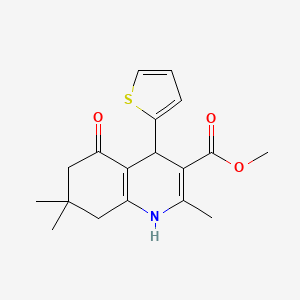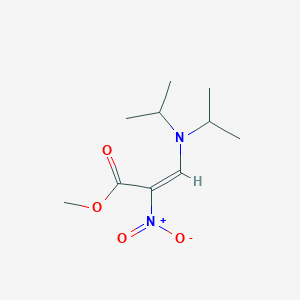
N-1-adamantyl-N'-(2-thienylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-N'-(2-thienylmethyl)urea, also known as APTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. APTU is a urea derivative that has a unique molecular structure, making it a promising candidate for drug development, as well as in other areas of research.
Mécanisme D'action
The mechanism of action of N-1-adamantyl-N'-(2-thienylmethyl)urea is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes. In the case of acetylcholinesterase, N-1-adamantyl-N'-(2-thienylmethyl)urea binds to the enzyme, preventing it from breaking down the neurotransmitter acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-Alzheimer's effects, N-1-adamantyl-N'-(2-thienylmethyl)urea has also been shown to have other biochemical and physiological effects. It has been found to have anti-inflammatory properties, as well as being a potent antioxidant. N-1-adamantyl-N'-(2-thienylmethyl)urea has also been shown to have a protective effect on the liver, reducing the damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-1-adamantyl-N'-(2-thienylmethyl)urea has several advantages for use in lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also readily available and can be synthesized in large quantities. However, N-1-adamantyl-N'-(2-thienylmethyl)urea is not without its limitations. It is a highly reactive compound, which can make it difficult to work with in certain situations. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-1-adamantyl-N'-(2-thienylmethyl)urea. One area of interest is its potential use as a drug for the treatment of Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. Another area of research is the development of N-1-adamantyl-N'-(2-thienylmethyl)urea-based pesticides, which could be a safer and more environmentally friendly alternative to current pesticides. Additionally, N-1-adamantyl-N'-(2-thienylmethyl)urea could be further studied for its potential use as a corrosion inhibitor in industrial applications.
Méthodes De Synthèse
The synthesis of N-1-adamantyl-N'-(2-thienylmethyl)urea involves the reaction of 1-adamantylamine and 2-thiophenecarboxaldehyde in the presence of a catalyst. The resulting product is then treated with urea to form N-1-adamantyl-N'-(2-thienylmethyl)urea. The synthesis of N-1-adamantyl-N'-(2-thienylmethyl)urea is a relatively simple process that can be easily scaled up for larger scale production.
Applications De Recherche Scientifique
N-1-adamantyl-N'-(2-thienylmethyl)urea has been extensively studied for its potential applications in drug development. It has been shown to have anti-cancer properties, as well as being a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer's disease. N-1-adamantyl-N'-(2-thienylmethyl)urea has also been investigated for its potential use as a pesticide and as a corrosion inhibitor.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-15(17-10-14-2-1-3-20-14)18-16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,11-13H,4-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNHXKRYXRTWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantan-1-yl-3-thiophen-2-ylmethyl-urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5138714.png)
![N-(4-acetylphenyl)-3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5138717.png)
![1-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5138721.png)
![2-[acetyl(propyl)amino]benzoic acid](/img/structure/B5138726.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5138736.png)

![4-[(7-bromo-3-oxo[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5138747.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5138754.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate](/img/structure/B5138767.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5138775.png)
![5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide](/img/structure/B5138785.png)

